Cas no 151222-64-9 (4-fluoro-3,5-dinitrophenol)

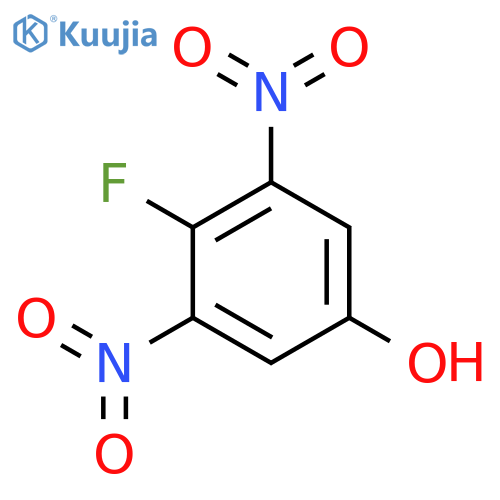

4-fluoro-3,5-dinitrophenol structure

商品名:4-fluoro-3,5-dinitrophenol

CAS番号:151222-64-9

MF:C6H3FN2O5

メガワット:202.096824884415

MDL:MFCD21609508

CID:2778809

PubChem ID:14951572

4-fluoro-3,5-dinitrophenol 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-3,5-dinitrophenol

- Phenol,4-fluoro-3,5-dinitro;

- BS-21534

- Phenol, 4-fluoro-3,5-dinitro-

- 151222-64-9

- MFCD21609508

- DTXSID40565966

-

- MDL: MFCD21609508

- インチ: InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H

- InChIKey: AOHRUGRXVVCAEE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 202.00300

- どういたいしつりょう: 202.00259936Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 111.87000

- LogP: 2.39410

4-fluoro-3,5-dinitrophenol セキュリティ情報

4-fluoro-3,5-dinitrophenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-fluoro-3,5-dinitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F591503-1g |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 1g |

$414.00 | 2023-05-18 | ||

| A2B Chem LLC | AA76501-1g |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 95% | 1g |

$176.00 | 2024-04-20 | |

| TRC | F591503-250mg |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 250mg |

$190.00 | 2023-05-18 | ||

| TRC | F591503-100mg |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 100mg |

$98.00 | 2023-05-18 | ||

| Crysdot LLC | CD12139361-5g |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 97% | 5g |

$564 | 2024-07-23 | |

| abcr | AB309137-1 g |

4-Fluoro-3,5-dinitrophenol; 95% |

151222-64-9 | 1g |

€297.00 | 2023-04-26 | ||

| TRC | F591503-500mg |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 500mg |

$293.00 | 2023-05-18 | ||

| abcr | AB309137-5 g |

4-Fluoro-3,5-dinitrophenol; 95% |

151222-64-9 | 5g |

€1062.00 | 2023-04-26 | ||

| abcr | AB309137-5g |

4-Fluoro-3,5-dinitrophenol, 95%; . |

151222-64-9 | 95% | 5g |

€1062.00 | 2025-03-19 | |

| A2B Chem LLC | AA76501-5g |

4-Fluoro-3,5-dinitrophenol |

151222-64-9 | 95% | 5g |

$662.00 | 2024-04-20 |

151222-64-9 (4-fluoro-3,5-dinitrophenol) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:151222-64-9)4-fluoro-3,5-dinitrophenol

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/629.0